

Technical Guide: Aniline Hydroiodide – Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: Aniline hydroiodide

CAS No.: 45497-73-2

Cat. No.: B1290632

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Executive Summary

Aniline Hydroiodide (Anilinium Iodide, C1=CC=C(NC1)I) has evolved from a standard organic salt into a critical functional material in the development of high-performance optoelectronics, specifically Perovskite Solar Cells (PSCs). Its bulky aromatic cation acts as a dimensional spacer in Ruddlesden-Popper (2D) perovskite phases, effectively passivating grain boundary defects and enhancing moisture stability. This guide provides a rigorous technical analysis of its molecular identity, device-grade synthesis protocols, and application mechanisms.

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Part 1: Molecular Identity & Physicochemical Properties

Aniline hydroiodide is the salt formed by the protonation of aniline with hydroiodic acid. In the solid state, it exists as anilinium cations (

) and iodide anions (

) held together by electrostatic forces and hydrogen bonding.

Core Specifications

Property	Specification	Notes
IUPAC Name	Anilinium Iodide	Also: Benzenamine hydroiodide
Chemical Formula		Often written as
Molecular Weight	221.04 g/mol	Critical for stoichiometric precursor preparation
CAS Number	45497-73-2	Unique identifier for regulatory/sourcing
Appearance	White to off-white crystalline powder	Darkens to yellow/brown upon oxidation (liberation of)
Solubility	High: Water, Ethanol, Methanol Low: Diethyl Ether, Toluene	Solubility differential is exploited for purification
Melting Point	~280°C (Decomposition)	Sublimation/Decomposition often precedes melting

Structural Considerations

The phenyl ring provides steric bulk, which is exploited in material science to separate inorganic lead-halide octahedra layers. Unlike smaller cations (e.g., methylammonium), the anilinium cation is too large to fit within the 3D perovskite cage, forcing the formation of low-dimensional (2D or quasi-2D) structures.

Part 2: Device-Grade Synthesis Protocol

For optoelectronic applications, purity is paramount. Trace impurities (oxidized iodine, unreacted aniline) act as recombination centers in solar cells. The following protocol ensures >99.5% purity suitable for device fabrication.

Reagents Required[5]

- Aniline (): ACS Reagent grade, distilled (if yellow/brown).
- Hydroiodic Acid (): 57 wt. % in water, stabilized (must be colorless/pale yellow).
- Ethanol (Absolute): For dissolution.
- Diethyl Ether (): Anhydrous, for precipitation.

Step-by-Step Methodology

- Reaction Setup (Exothermic Control):
 - Place 10 mL of Ethanol in a round-bottom flask submerged in an ice bath (0°C).
 - Add equimolar Aniline (e.g., 9.31 g, 0.1 mol). Stir for 5 minutes.
 - Critical Step: Dropwise addition of Hydroiodic Acid (e.g., 22.4 g of 57% HI, ~0.1 mol). Maintain temperature <10°C to prevent oxidation of iodide.
- Crystallization:
 - After addition, stir at room temperature for 30 minutes.
 - Rotary evaporate the solvent at 50°C until a wet solid precipitate forms.
 - Purification: Redissolve the solid in a minimum amount of hot Ethanol (~60°C).
- Precipitation & Washing:
 - Pour the hot ethanol solution slowly into a large excess of cold Diethyl Ether under vigorous stirring. **Aniline Hydroiodide** will precipitate immediately as white crystals.
 - Why this works: The salt is insoluble in ether, while unreacted aniline and iodine impurities remain in the ether phase.

- Drying:
 - Filter via vacuum filtration. Wash the cake 3x with cold Diethyl Ether.
 - Dry in a vacuum oven at 60°C for 12 hours. Store in a desiccator protected from light.

Synthesis Workflow Visualization



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Figure 1: Step-by-step synthesis workflow for high-purity **Aniline Hydroiodide**.

Part 3: Application in Perovskite Photovoltaics

Aniline Hydroiodide is not merely a passive salt; it is an active defect passivator and phase stabilizer.

Mechanism of Action

In Perovskite Solar Cells (e.g.,

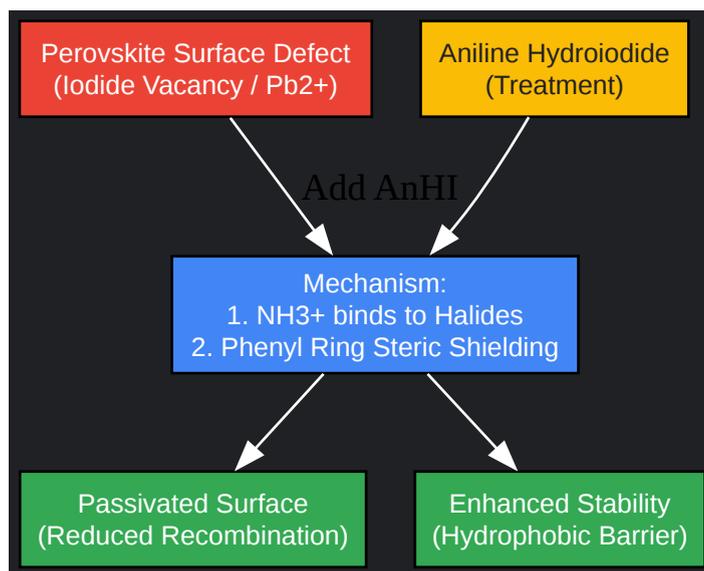
), defects at grain boundaries (such as under-coordinated

or iodide vacancies) act as non-radiative recombination centers, lowering voltage and efficiency.

- Defect Passivation: The ammonium group () of the anilinium cation forms hydrogen bonds with the iodide octahedra, while the phenyl ring fills the vacancy space, effectively "healing" surface defects.
- 2D/3D Interface Engineering: When spin-coated onto a 3D perovskite film, **Aniline Hydroiodide** reacts with excess to form a thin 2D Ruddlesden-Popper layer (

) on the surface. This 2D layer is more hydrophobic than the 3D bulk, protecting the device from moisture ingress.

Structural Logic Visualization



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Figure 2: Mechanism of defect passivation and stability enhancement in Perovskite films.

Part 4: Characterization & Validation

To ensure the synthesized material is valid for use, the following characterization checks are mandatory.

Proton NMR (¹H-NMR)

- Solvent: DMSO-d₆.
- Expected Signals:
 - Aromatic protons: Multiplets in the 7.0–7.5 ppm range.
 - Ammonium protons (⁺NH₃): Broad singlet, typically shifted downfield (8.0–10.0 ppm) compared to the free amine (

), confirming protonation.

Thermogravimetric Analysis (TGA)[4][5][6][7]

- Protocol: Heating rate 10°C/min under Nitrogen.
- Validation: The material should show thermal stability up to approximately 200°C–250°C. Significant weight loss before 150°C indicates trapped solvent (ethanol/water) or instability.
- Note: Sharp weight loss onset represents the dissociation of

and sublimation of Aniline.

X-Ray Diffraction (XRD)[8]

- Used primarily when the salt is incorporated into a film.
- Signature: Formation of low-angle peaks (

2

) in the perovskite film indicates the successful formation of the 2D layered phase (

or

Ruddlesden-Popper phase).

References

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Sources

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